REACTION_CXSMILES
|
[Li].[CH3:2][O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O>CCOCC>[CH3:2][O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][CH2:6][CH2:5][CH2:4][OH:3] |^1:0|
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Name
|
3-bromo-propan-1-ol 1-ethoxy ethyl ether
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bromo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC=C1OC
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After about 1 mL was added
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Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice-salt bath
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Type
|
TEMPERATURE
|
Details
|
with cooling for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into half-saturated ammonium sulfate solution
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil (13.9 g)
|
Type
|
ADDITION
|
Details
|
Ethanol (25 mL), water (25 mL) and 2 mL of concentrated hydrochloric acid were added
|
Type
|
WAIT
|
Details
|
the solution was left at room temperature for 35 minutes
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
Potassium carbonate was added
|
Type
|
STIRRING
|
Details
|
with stirring until the mixture
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to an oil (12.0 g)
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 150 mL of ethanol
|
Type
|
ADDITION
|
Details
|
1 g of 10% palladium on carbon was added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken on a Parr hydrogenator under an initial hydrogen pressure of 55 psi for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1OC)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.45 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 157.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |